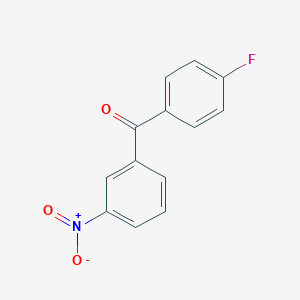

4-Fluoro-3'-nitrobenzophenone

Vue d'ensemble

Description

4-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3 and a molecular weight of 245.21 . It is also known by its IUPAC name, (4-fluorophenyl)(3-nitrophenyl)methanone .

Synthesis Analysis

The synthesis of 4-Fluoro-3’-nitrobenzophenone involves a Suzuki-Miyaura Coupling reaction . The reaction conditions include the use of Bedford’s palladacycle, potassium carbonate, and methoxybenzene at 120 degrees Celsius under 1500.15 Torr for 5 hours .Molecular Structure Analysis

The InChI code for 4-Fluoro-3’-nitrobenzophenone is 1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H . Its canonical SMILES structure is C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N+[O-] .Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-3’-nitrobenzophenone are not mentioned in the search results, it’s worth noting that benzophenone motifs, such as the one in this compound, are of considerable interest to researchers due to their prevalence in naturally occurring bioactive compounds .Physical And Chemical Properties Analysis

4-Fluoro-3’-nitrobenzophenone has a molecular weight of 245.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass is 245.04882128 g/mol .Applications De Recherche Scientifique

Chemical Synthesis

4-Fluoro-3’-nitrobenzophenone is used in chemical synthesis due to its unique properties. It is often used as a starting material or intermediate in the synthesis of various organic compounds .

Medicinal Chemistry

The compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry. They can be used to synthesize a variety of pharmaceuticals.

Material Science

In material science, 4-Fluoro-3’-nitrobenzophenone and its derivatives are used due to their unique properties. They can contribute to the development of new materials with improved characteristics.

Photoaffinity Labeling

4-Fluoro-3’-nitrobenzophenone is one of the oldest photolinkers used for photoaffinity labeling . It can produce the desired chemical linkage upon photo-irradiation .

Biomolecule Immobilization

This compound is used for biomolecule immobilization . It can conjugate a biomolecule without any catalyst, reagent, or modification .

Surface Engineering

4-Fluoro-3’-nitrobenzophenone is used in the field of surface engineering . It can activate an inert surface through nitrene insertion reaction .

Bioconjugation

4-Fluoro-3’-nitrobenzophenone is used for bioconjugation . It forms a covalent bond between two molecules, which is essential for many biochemical assays and chemical syntheses .

Rapid Diagnostics

This compound and its derivatives are used in rapid diagnostics . They can be used to immobilize biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used as a building block in the synthesis of various pharmaceuticals and fluorescent dyes . Therefore, its targets would likely depend on the specific molecules it is used to synthesize.

Mode of Action

The mode of action of 4-Fluoro-3’-nitrobenzophenone is primarily through its reactivity with other compounds in chemical reactions. It is used as a building block in the synthesis of various other compounds, including benzimidazoles, benzoselenazoles, and polymersomes . The nitro group can be reduced to an amine, acting as a nucleophile, and the fluorine atom can be displaced in nucleophilic aromatic substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles have antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly affect a wide range of biochemical pathways through its role in the synthesis of these compounds.

Result of Action

The molecular and cellular effects of 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles can have a wide range of effects, including antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly cause a wide range of molecular and cellular effects through its role in the synthesis of these compounds.

Action Environment

The action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone can be influenced by various environmental factors. For example, the synthesis of 4-Fluoro-3’-nitrobenzophenone involves reactions that are sensitive to temperature . Therefore, environmental factors such as temperature could potentially influence the action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone.

Propriétés

IUPAC Name |

(4-fluorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVHRTYAQSPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440805 | |

| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3'-nitrobenzophenone | |

CAS RN |

16574-53-1 | |

| Record name | (4-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 4-Chloro-4'-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?

A: 4-Chloro-4'-fluoro-3-nitrobenzophenone is a crucial building block in the multi-step synthesis of flurobendazole []. While not pharmaceutically active itself, its structure contributes to the final molecule's properties and ultimately its anthelmintic activity. Understanding its synthesis is vital for producing flurobendazole efficiently and cost-effectively.

Q2: Can you elaborate on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone as described in the research?

A: While the provided abstract doesn't detail the specific synthetic route, it emphasizes a "detailed discussion" on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone []. This likely involves a Friedel-Crafts acylation reaction, a common method for benzophenone synthesis. Further details on reaction conditions, reagents, and yields would be found in the full research paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.